Home > Products > Screening Compounds P22084 > Medroxy Progesterone Acetate
Medroxy Progesterone Acetate -

Medroxy Progesterone Acetate

Catalog Number: EVT-13540123
CAS Number:
Molecular Formula: C24H34O4
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Medroxy progesterone acetate originates from natural progesterone but has been chemically modified to enhance its stability and bioavailability. It belongs to the class of progestogens, which are synthetic hormones mimicking the effects of natural progesterone in the body. The compound is recognized for its ability to bind to progesterone receptors, thus influencing various physiological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of medroxy progesterone acetate involves several chemical reactions. A notable method includes the following steps:

  1. Ketal Formation: 17-alpha-hydroxyprogesterone reacts with ethylene glycol in the presence of para-toluenesulfonic acid to form a ketal.
  2. Epoxidation: The ketal undergoes epoxidation using a peroxyacetic acid solution to yield an epoxide.
  3. Grignard Reaction: The epoxide reacts with methylmagnesium bromide, followed by hydrolysis with dilute sulfuric acid to produce a Grignard reagent.
  4. Deprotection: Hydrolysis with glacial acetic acid leads to the formation of 5-alpha, 17-alpha-dihydroxy-6-beta-methylprogesterone.
  5. Hydrogenation: This intermediate undergoes hydrogenation under hydrochloric acid conditions to yield 6-alpha-methyl-17-alpha-hydroxyprogesterone.
  6. Acetylation: Finally, acetylation with acetic acid produces medroxy progesterone acetate.

This method demonstrates a total yield ranging from 72% to 82%, with individual step yields varying from 85% to 98% .

Molecular Structure Analysis

Structure and Data

The molecular formula of medroxy progesterone acetate is C24H34O4C_{24}H_{34}O_{4} with a molecular weight of approximately 386.52 g/mol . The compound features a steroid backbone characteristic of progestins, with specific modifications including:

  • A methyl group at the C6 position.
  • An acetate group at the C17 position.

The structural representation can be visualized using its SMILES notation: CC(=O)C1=CC2(C(=O)C=C1)C(C(=O)C2)C(C)CC(C)C .

Chemical Reactions Analysis

Reactions and Technical Details

Medroxy progesterone acetate participates in several chemical reactions, primarily involving metabolic transformations in the body:

  1. Hydroxylation: Medroxy progesterone acetate undergoes hydroxylation via cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites such as 6-beta-hydroxymedroxyprogesterone acetate.
  2. Conjugation: The compound can also undergo glucuronidation or sulfation, which enhances its solubility for excretion.

These metabolic pathways are crucial for understanding its pharmacokinetics and potential interactions with other drugs .

Mechanism of Action

Process and Data

Medroxy progesterone acetate exerts its effects primarily through binding to progesterone receptors in target tissues such as the uterus and mammary glands. This binding initiates a series of genomic actions that lead to:

  • Endometrial Regulation: It promotes secretory changes in the endometrium, preparing it for potential implantation.
  • Inhibition of Ovulation: By altering hormonal feedback mechanisms in the hypothalamus and pituitary gland, it prevents ovulation.
  • Menstrual Cycle Modulation: It helps regulate menstrual cycles by stabilizing the endometrial lining.

The pharmacodynamic profile indicates that medroxy progesterone acetate has a high affinity for progesterone receptors compared to other progestins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Medroxy progesterone acetate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
  • Stability: It is stable under normal conditions but may degrade under extreme temperatures or pH levels.

These properties are essential for its formulation into various dosage forms, including tablets and injectables .

Applications

Scientific Uses

Medroxy progesterone acetate has diverse applications in medicine:

  1. Contraception: Used as an injectable contraceptive due to its long-lasting effects.
  2. Hormonal Therapy: Administered for managing secondary amenorrhea, endometrial hyperplasia, and menopausal symptoms.
  3. Oncology: Utilized in palliative care for patients with endometrial or renal carcinoma.
  4. Endometriosis Management: Alleviates pain associated with endometriosis by suppressing estrogen production.

These applications underscore its significance in reproductive health and hormonal therapies .

Synthesis and Manufacturing Methodologies of Medroxyprogesterone Acetate

Historical Evolution of MPA Synthesis Pathways

The synthetic journey of medroxyprogesterone acetate (MPA) began in 1956 when scientists first synthesized this steroidal progestin by structurally modifying progesterone [1] [10]. The initial manufacturing route utilized 17α-hydroxyprogesterone as the starting material, proceeding through etherification and Maxwell reactions to introduce the critical 6-methyl group via methyne intermediate formation [2] [8]. This classical pathway, while pioneering, faced significant limitations: hydrogenation steps required palladium catalysts (5-10% Pd/C), contributing to approximately 40% of raw material costs and yielding only 72-82% overall efficiency due to multiple intermediate purifications and suboptimal reactions [8].

By the 2010s, innovative pathways emerged to circumvent these limitations. Patent CN102911233A (2013) marked a paradigm shift by introducing a Grignard-epoxidation approach that eliminated precious metal catalysts [2] [8]. This contemporary route features six optimized steps:

  • Ketalization of 17α-hydroxyprogesterone with ethylene glycol catalyzed by p-toluenesulfonic acid
  • Epoxidation using peracetic acid/sodium acetate
  • Methylmagnesium bromide Grignard reaction
  • Dilute sulfuric acid hydrolysis
  • Hydrogen chloride-mediated transposition
  • Acetylation with acetic anhydride [2] [8]

This advanced route achieves total yields of 108-116% by minimizing side reactions and intermediate losses, representing a 30-35% improvement over classical methods [8]. The elimination of palladium catalysts particularly reduced production costs by approximately 40% while maintaining stereoselective control at C6 and C17 positions critical for progestogenic activity [2] [5].

Table 1: Evolution of MPA Synthesis Methodologies

Synthetic EraKey Starting MaterialsCritical ReactionsCatalyst SystemOverall Yield
Classical (1950s)17α-HydroxyprogesteroneEtherification, Maxwell reaction, HydrogenationPd/C (5-10%)72-82%
Modern (2010s)17α-HydroxyprogesteroneEpoxidation, Grignard reaction, HCl transpositionAcid/base catalysts only108-116%

Catalytic Hydrogenation Techniques in Steroid Backbone Modification

In classical MPA synthesis, catalytic hydrogenation served as the cornerstone for introducing the 6α-methyl configuration essential for progestational activity. This process required 5-10% palladium on carbon (Pd/C) under 2-3 atm hydrogen pressure at 25-30°C to stereoselectively reduce the Δ6 double bond in the methyne intermediate [1] [8]. The reaction exhibited remarkable stereochemical precision, delivering >98% 6α-methyl isomer due to preferential adsorption of the β-configured intermediate on the Pd surface [5]. However, catalyst recycling challenges and palladium's high cost (representing ~40% of raw material expenses) motivated alternative approaches [8].

The modern hydrogen chloride-mediated transposition technique (Patent CN107573395A) revolutionized this step by replacing precious metals with anhydrous HCl in chloroform at 22-24°C [5]. This electrophilic addition-elimination mechanism converts 5α,17α-dihydroxy-6β-methylprogesterone to 6α-methyl-17α-hydroxyprogesterone through a carbocationic intermediate that undergoes stereoselective rearrangement [2] [5]. The reaction completes within 2-4 hours with 94.4-96.4% yield and >99% isomeric purity, eliminating not only palladium costs but also high-pressure equipment requirements [8]. Residual palladium in API specifications decreased from ≤10 ppm to undetectable levels (<1 ppm) with this innovation [5].

Solvent Systems and Reaction Optimization in Industrial-Scale Production

Industrial MPA manufacturing employs sophisticated solvent engineering to maximize yield, purity, and process safety. Classical hydrogenation used cyclohexane-methanol azeotropes (7:3 v/v) for the Maxwell reaction, requiring energy-intensive distillation for solvent recovery and generating 15-20% aqueous waste streams [8]. Contemporary processes demonstrate improved sustainability through closed-loop solvent systems: benzene enables efficient ketalization water removal via azeotropic distillation; tetrahydrofuran (THF) facilitates Grignard reactions at 75-78°C with 8-12 hour reaction times; and chloroform optimally mediates HCl transposition at ambient temperatures [2] [8].

Reaction optimization studies reveal critical parameter interdependencies:

  • Ketalization: Benzene volume (8-10x substrate mass), ethylene glycol stoichiometry (8-10 equivalents), and p-toluenesulfonic acid concentration (0.04-0.05x substrate mass) maximize ketal yield to 121-126.4% [8]
  • Grignard reaction: Methylmagnesium bromide must exceed 5-7x epoxy intermediate mass with precise temperature control (75-78°C) to prevent Wagner-Meerwein rearrangements [2]
  • Acetylation: Acetic anhydride/acetic acid (1:2 molar ratio) with catalytic sulfosalicylic acid achieves complete 17-OH esterification in ≤2 hours at 80°C [5]

Table 2: Optimized Reaction Conditions for Industrial MPA Synthesis

Synthetic StepSolvent SystemTemperature RangeCritical ParametersYield Improvement
KetalizationBenzene (8-10x mass)100-110°CEthylene glycol (8-10 eq), p-TsOH (0.04-0.05x)121-126.4%
EpoxidationChloroform20-25°CPeracetic acid/NaOAc (2.5-3.5x mass)103.6-104.3%
Grignard ReactionTetrahydrofuran75-78°CMeMgBr (5-7x mass), 8-12 hours78-79.7%
TranspositionChloroform22-24°CHCl gas (0.03-0.05x), 2-4 hours94.4-96.4%

Modern plants implement continuous manufacturing for critical steps: in-line FTIR monitors epoxidation completion, while cascade control reactors maintain Grignard reaction exotherms within ±0.5°C [5] [8]. These advancements reduced typical batch times from 120 to 72 hours while cutting organic solvent consumption by 35% and energy use by 28% per kilogram of MPA produced [2].

Impurity Profiling and Quality Control in Pharmaceutical Synthesis

MPA's complex synthesis generates structurally diverse impurities requiring stringent control. Major identified impurities include:

  • Process-related: 6β-Methyl isomers (≤0.15%), 17-deacetylated derivatives (≤0.1%), and Δ4,6-dienes from incomplete hydrogenation [3] [9]
  • Degradation products: 4,5-Dihydromedroxyprogesterone acetate (Impurity F) from acidic/oxidative stress and 6,7-epoxides from peroxide exposure [3] [9]

Forced degradation studies reveal MPA's vulnerability to multiple stress conditions:

  • Acidic hydrolysis (0.1N HCl, 70°C): Generates 17-deacetyl MPA (3.2% in 24h)
  • Oxidative conditions (3% H₂O₂, RT): Forms 6β-hydroxy derivatives (5.8% in 48h) and 20-keto epoxides
  • Photolytic stress (1.2 million lux hours): Produces 6,7-seco compounds and dimeric impurities [3] [9]

Pharmacopeial control strategies employ reverse-phase HPLC-UV (Lichrospher C18 column; acetonitrile-phosphate buffer mobile phase) for quantification, achieving ≤3.9 μg/mL LOQ [9]. Advanced HPLC-MS/MS methodologies enable specific impurity tracking at 0.05% levels using electrospray ionization in positive mode with m/z 385→385 transitions for MPA and characteristic fragments for impurities [3] [6]. The European Pharmacopoeia's MPA CRS contains specified impurities A-I, including 6α-methyl-17α-hydroxyprogesterone (Impurity A) and 4,5-dihydro MPA (Impurity F) [3].

Modern quality systems implement parametric release through in-process controls:

  • Realtime FTIR for reaction completion (ketalization: 1720 cm⁻¹ carbonyl disappearance)
  • Chiral HPLC for 6α/6β isomer ratio (USP limit: ≤0.15% 6β-isomer)
  • Residual solvent monitoring by GC (benzene ≤2 ppm; chloroform ≤60 ppm) [5] [9]

Quantitative Structure-Activity Relationship (QSAR) analyses of nine major impurities conclude that none exceed MPA's intrinsic toxicity risk, supporting ICH Q3A classification thresholds [3]. Accelerated stability studies (40°C/75% RH) show intramuscular suspensions generate ≤0.3% total impurities over 36 months when protected from light and oxidation [3] [9].

Table 3: Major Identified Impurities in MPA Synthesis

Impurity DesignationChemical NameStructural OriginControl Strategy
Impurity A6α-Methyl-17α-hydroxyprogesteroneIncomplete acetylationReaction time/temp control
Impurity B6β-Methylmedroxyprogesterone acetateStereochemical inversionGrignard reaction optimization
Impurity F4,5-Dihydromedroxyprogesterone acetateOver-reductionHydrogenation catalyst screening
Impurity IΔ4,6-Diene analogDehydrationAcid concentration control
Epoxy degradant6,7-Epoxy MPAPeroxide exposureAntioxidant addition

Properties

Product Name

Medroxy Progesterone Acetate

IUPAC Name

(17-acetyl-6,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl) acetate

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C24H34O4/c1-13-10-17-18(23(4)8-6-16(27)11-19(13)23)7-9-24(5)20(17)12-21(28-15(3)26)22(24)14(2)25/h11,13,17-18,20-22H,6-10,12H2,1-5H3

InChI Key

YWCAMUNPTULUPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CCC3(C2CC(C3C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.